An In-depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene
An In-depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene
CAS Number: 1369793-66-7[1]
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-chloro-6-iodobenzene is a tri-halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens—iodine, bromine, and chlorine—on a benzene ring, offers a platform for sequential and site-selective functionalization. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[2][3] The differential reactivity of the carbon-halogen bonds allows for a programmed approach to molecular construction, enabling the introduction of various substituents through a range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on practical insights for laboratory professionals.
Physicochemical Properties
While specific experimental data for 1-Bromo-2-chloro-6-iodobenzene is not extensively published, its properties can be estimated based on related compounds and supplier information.
| Property | Value | Source |
| CAS Number | 1369793-66-7 | [1] |
| Molecular Formula | C₆H₃BrClI | [1] |
| Molecular Weight | 317.35 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
Synthesis of 1-Bromo-2-chloro-6-iodobenzene
The synthesis of 1-Bromo-2-chloro-6-iodobenzene is not commonly detailed in the literature. However, a rational synthetic approach can be designed based on the well-established synthesis of its isomer, 1-bromo-3-chloro-5-iodobenzene, which typically involves a multi-step sequence starting from a readily available aniline derivative.[4] The key steps involve the protection of the amino group, sequential halogenation via electrophilic aromatic substitution, and a final deamination step.
A plausible synthetic route would start from 2-chloro-6-iodoaniline. The synthesis would proceed through diazotization of the aniline followed by a Sandmeyer-type reaction to introduce the bromine atom.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 1-Bromo-2-chloro-6-iodobenzene.
Detailed Experimental Protocol (Hypothetical):
Step 1: Diazotization of 2-Chloro-6-iodoaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-6-iodoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
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Cool the copper(I) bromide solution to 0 °C.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 1-Bromo-2-chloro-6-iodobenzene.
Chemical Reactivity and Applications
The synthetic utility of 1-Bromo-2-chloro-6-iodobenzene lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. This hierarchy allows for selective palladium-catalyzed cross-coupling reactions. The more reactive C-I bond can be selectively coupled, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This is particularly useful in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[5]
Common Cross-Coupling Reactions:
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Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
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Heck Coupling: Reaction with alkenes to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Selective cross-coupling at the C-I bond.
Aryne Formation
Halogenated benzenes are well-known precursors for the generation of benzynes, highly reactive intermediates that can undergo various cycloaddition and nucleophilic addition reactions. 1-Bromo-2-chloro-6-iodobenzene, with halogens ortho to each other, can potentially be used to generate a 3-bromo-2-chlorobenzyne intermediate upon treatment with a strong base like sodium amide or an organolithium reagent. This opens up possibilities for the synthesis of complex polycyclic aromatic systems.
Caption: Generation of a benzyne intermediate.
Applications in Drug Discovery and Materials Science
Safety and Handling
As with all halogenated aromatic compounds, 1-Bromo-2-chloro-6-iodobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
General Precautions:
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.[7]
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Keep away from incompatible materials such as strong oxidizing agents.
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Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
In case of exposure, seek immediate medical attention. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-2-chloro-6-iodobenzene is a synthetically valuable building block that offers chemists a powerful tool for the construction of complex, multi-substituted aromatic molecules. Its unique arrangement of three different halogens allows for a high degree of control over sequential functionalization through a variety of established synthetic methodologies. While specific data for this particular isomer is somewhat limited, its potential in drug discovery and materials science is significant, mirroring the broad utility of other tri-halogenated benzene derivatives. As research in these fields continues to advance, the demand for such versatile and strategically substituted intermediates is likely to grow.
References
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ChemSynthesis. (2025, May 20). 1-bromo-2-iodobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Bromo-2-Chloro-3-Iodobenzene in Modern Chemical Synthesis. Retrieved from [Link]
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PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-chloro-2-iodobenzene: A Cornerstone in Halogenated Aromatic Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-1-iodobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-iodo-. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
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NIST. (n.d.). 1-Bromo-2,4,6-trichlorobenzene. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-4-iodobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-2-iodobenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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